molecular formula C11H9N5O2S B2920385 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1251609-46-7

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2920385
CAS No.: 1251609-46-7
M. Wt: 275.29
InChI Key: MEAOZXKGRNIODD-UHFFFAOYSA-N
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Description

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a pyrazole ring. These structural elements are known for their significant roles in medicinal chemistry, offering a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring is introduced via thiophene derivatives, and the pyrazole ring is formed through condensation reactions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets:

Properties

IUPAC Name

1-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAOZXKGRNIODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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